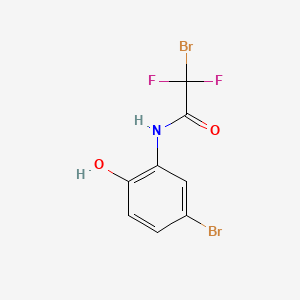
2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide is an organic compound that features a brominated phenyl ring and a difluoroacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide typically involves the following steps:
Bromination: The starting material, 2-hydroxyphenyl, undergoes bromination using bromine in the presence of a suitable catalyst to yield 5-bromo-2-hydroxyphenyl.
Acylation: The brominated phenyl compound is then reacted with difluoroacetic anhydride in the presence of a base such as pyridine to form the difluoroacetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroacetamide group can enhance the compound’s stability and bioavailability, while the brominated phenyl ring can facilitate interactions with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropionamide
- N-(5-Bromo-2-hydroxyphenyl)-2-chloroacetamide
- 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
Uniqueness
2-Bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and difluoroacetamide groups, which confer distinct chemical properties such as increased reactivity and stability. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Propiedades
IUPAC Name |
2-bromo-N-(5-bromo-2-hydroxyphenyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F2NO2/c9-4-1-2-6(14)5(3-4)13-7(15)8(10,11)12/h1-3,14H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDABDMJGPCYAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=O)C(F)(F)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
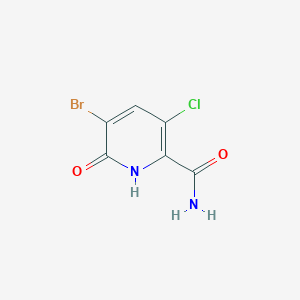



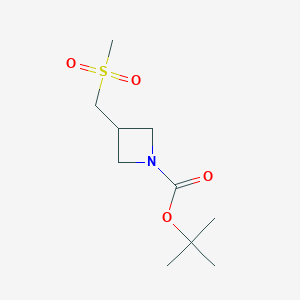
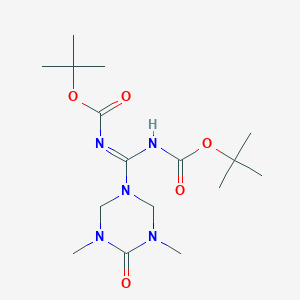

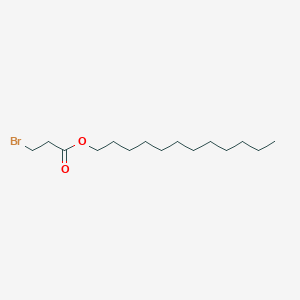

![7-nitrobenzo[b]thiophene](/img/structure/B8265632.png)
![5,6-Dihydrobenzo[B]thiophen-7(4H)-one oxime](/img/structure/B8265633.png)
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]urea hydrochloride](/img/structure/B8265634.png)


